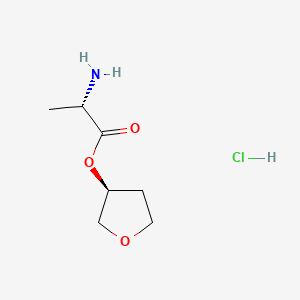
(S)-Tetrahydrofuran-3-yl L-alaninate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Tetrahydrofuran-3-yl L-alaninate hydrochloride is a chemical compound that combines the structural features of tetrahydrofuran and L-alanine. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tetrahydrofuran-3-yl L-alaninate hydrochloride typically involves the esterification of L-alanine with tetrahydrofuran-3-ol. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as methanol or ethanol, for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically ensured through recrystallization and other purification techniques .
Chemical Reactions Analysis
Types of Reactions
(S)-Tetrahydrofuran-3-yl L-alaninate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-Tetrahydrofuran-3-yl L-alaninate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Tetrahydrofuran-3-yl L-alaninate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with proteins and other biomolecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- L-Alanine methyl ester hydrochloride
- L-Alanine tert-butyl ester hydrochloride
- L-Alanine isopropyl ester hydrochloride
Uniqueness
(S)-Tetrahydrofuran-3-yl L-alaninate hydrochloride is unique due to its combination of tetrahydrofuran and L-alanine structures. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the tetrahydrofuran ring can enhance the compound’s stability and reactivity in certain chemical reactions .
Properties
Molecular Formula |
C7H14ClNO3 |
|---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
[(3S)-oxolan-3-yl] (2S)-2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-5(8)7(9)11-6-2-3-10-4-6;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m0./s1 |
InChI Key |
ITTWCIMUUFMSLX-GEMLJDPKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O[C@H]1CCOC1)N.Cl |
Canonical SMILES |
CC(C(=O)OC1CCOC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


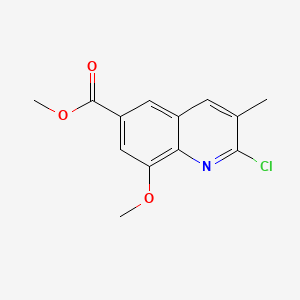
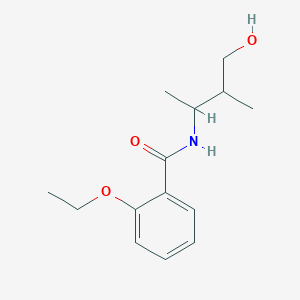
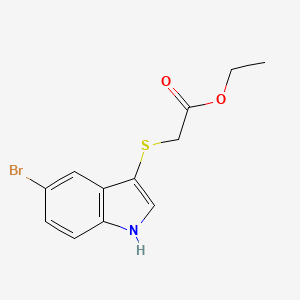
![methyl (4Z)-2-methyl-4-{[5-({[(4-methylphenyl)sulfonyl]amino}methyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B14908143.png)
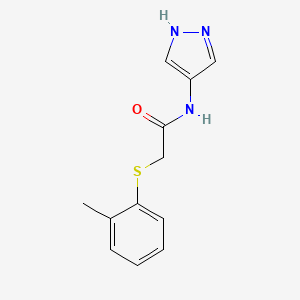
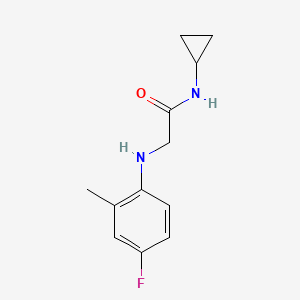
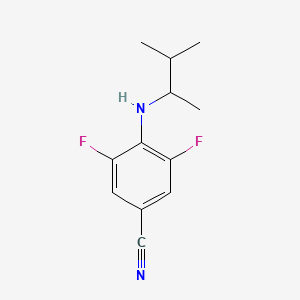

![1-Methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one](/img/structure/B14908177.png)
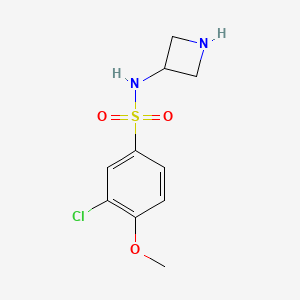
![Methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14908180.png)
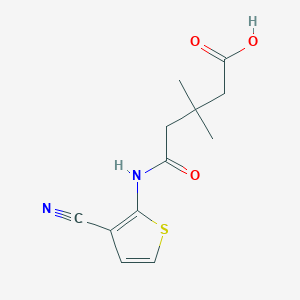
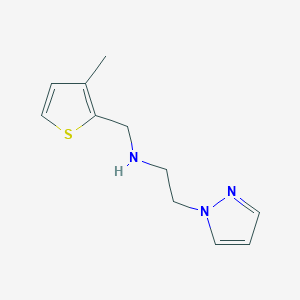
![(6R,7R,8S)-6-Methoxy-2-oxo-5-oxaspiro[3.4]octane-7,8-diyl bis(2,2-dimethylpropanoate)](/img/structure/B14908192.png)
